3-(4-Ethylbenzoyl)-4-(4-ethylpiperazin-1-yl)-6-methoxyquinoline hydrochloride
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Description
3-(4-Ethylbenzoyl)-4-(4-ethylpiperazin-1-yl)-6-methoxyquinoline hydrochloride, also known as E-3174, is a quinolone derivative that has been extensively studied for its potential therapeutic applications in various fields of medicine. This chemical compound is synthesized through a multi-step process that involves the reaction of several reagents, and it has been shown to exhibit a range of biochemical and physiological effects that make it a promising candidate for further research.
Scientific Research Applications
Synthetic Routes and Chemical Reactivity
Research on compounds with structural elements similar to "3-(4-Ethylbenzoyl)-4-(4-ethylpiperazin-1-yl)-6-methoxyquinoline hydrochloride" often explores synthetic routes and the reactivity of these molecules. For instance, Iwanami et al. (1964) investigated the hydrolysis of products obtained from reactions involving acetylenecarboxylic acid and amines, leading to insights into the hydrolysis mechanisms of related compounds (Iwanami et al., 1964). This research highlights the chemical behavior of compounds with quinoline structures under acidic conditions, providing a foundational understanding of their potential transformations and applications in synthesis.
Antimicrobial and Antitumor Applications
Several studies have synthesized quinoline derivatives and evaluated their biological activities. Patel and Patel (2010) investigated the antimicrobial properties of fluoroquinolone-based 4-thiazolidinones, demonstrating the potential of quinoline derivatives in developing new antimicrobial agents (Patel & Patel, 2010). Additionally, research by Minegishi et al. (2015) on indenopyrazoles, which share structural features with quinolines, highlighted their antiproliferative activity toward human cancer cells by inhibiting tubulin polymerization (Minegishi et al., 2015). These studies underscore the relevance of quinoline derivatives in the development of new therapeutic agents with antimicrobial and antitumor activities.
Novel Drug Discovery
The structural motif of quinoline is commonly found in molecules explored for their therapeutic potential. Mahesh et al. (2011) designed and synthesized a series of 3-ethoxyquinoxalin-2-carboxamides, demonstrating their efficacy as 5-HT3 receptor antagonists with potential antidepressant-like activity (Mahesh et al., 2011). This highlights the approach of using quinoline and its derivatives in the targeted design of compounds for specific receptor modulation, paving the way for novel drug discovery.
properties
IUPAC Name |
(4-ethylphenyl)-[4-(4-ethylpiperazin-1-yl)-6-methoxyquinolin-3-yl]methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O2.ClH/c1-4-18-6-8-19(9-7-18)25(29)22-17-26-23-11-10-20(30-3)16-21(23)24(22)28-14-12-27(5-2)13-15-28;/h6-11,16-17H,4-5,12-15H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWZDQUFRYDVNHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2N4CCN(CC4)CC)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Ethylbenzoyl)-4-(4-ethylpiperazin-1-yl)-6-methoxyquinoline hydrochloride |
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